Voxtalisib

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Voxtalisib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Voxtalisib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of analogs with different substituents .

Applications De Recherche Scientifique

Voxtalisib has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: this compound is employed in cellular and molecular biology research to investigate its effects on cell growth, proliferation, and apoptosis.

Medicine: Clinical trials are ongoing to evaluate this compound’s efficacy in treating various cancers. It is also studied for its potential in combination therapies with other anticancer agents.

Industry: this compound is used in the pharmaceutical industry for drug development and optimization .

Mécanisme D'action

Voxtalisib exerts its effects by inhibiting the kinase enzymes phosphatidylinositol 3-kinase and mechanistic target of rapamycin. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, this compound disrupts these pathways, leading to reduced tumor growth and increased cancer cell death .

Comparaison Avec Des Composés Similaires

Buparlisib: Another phosphatidylinositol 3-kinase inhibitor used in cancer research.

Everolimus: A mechanistic target of rapamycin inhibitor used in cancer therapy.

Temsirolimus: Similar to Everolimus, it inhibits mechanistic target of rapamycin and is used in cancer treatment.

Uniqueness of Voxtalisib: this compound is unique in its dual inhibition of both phosphatidylinositol 3-kinase and mechanistic target of rapamycin, making it a potent and versatile compound in cancer research. This dual inhibition provides a broader spectrum of activity compared to compounds that target only one of these enzymes .

Activité Biologique

Voxtalisib (XL765) is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cell growth, proliferation, and survival. This compound has been investigated for its potential therapeutic effects in various malignancies, including lymphoma and glioblastoma. This article summarizes the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound inhibits all four class I PI3K isoforms and exhibits weaker inhibition of mTOR. By targeting these pathways, this compound disrupts the signaling that promotes tumor growth and survival. The inhibition of PI3K/mTOR signaling has been shown to reduce tumor cell proliferation and induce apoptosis in preclinical models.

Pharmacokinetics

This compound demonstrates rapid absorption following oral administration, with a median time to peak concentration (Tmax) of approximately 1-2 hours. The pharmacokinetic profile shows that exposure generally increases with dose escalation. The half-life ranges from 3.1 to 5.2 hours depending on the dosing regimen .

Case Studies and Clinical Trials

-

Lymphoma Studies :

- In a phase II trial involving patients with relapsed or refractory follicular lymphoma, this compound achieved an overall response rate (ORR) of 41.3% , demonstrating significant activity in this subset of patients .

- Patients received this compound at a dose of 50 mg twice daily until disease progression or unacceptable toxicity was observed. The safety profile included common adverse events such as diarrhea (35.3%) and fatigue (31.7%) but was considered acceptable overall .

- Glioblastoma :

- Combination Therapies :

Safety Profile

The safety profile of this compound is characterized by several treatment-related adverse events:

- Common Adverse Events : Diarrhea, fatigue, nausea.

- Grade ≥3 Adverse Events : Lymphopenia (13%), thrombocytopenia (9%), and pneumonia were among the most frequently reported serious adverse events .

- Overall, serious adverse events occurred in 58.1% of patients across various studies, indicating a need for careful monitoring during treatment.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic assessments have shown that treatment with this compound leads to significant inhibition of downstream signaling pathways:

- In lymphoma patients, decreases in phosphorylated AKT levels were observed, indicating effective pathway inhibition .

- Biomarker analyses indicated near-complete inhibition of pERK and pS6 in peripheral blood mononuclear cells from treated patients .

Summary Table of Clinical Findings

| Study Type | Patient Population | Dose | Overall Response Rate | Common Adverse Events |

|---|---|---|---|---|

| Phase II Trial | Follicular Lymphoma | 50 mg BID | 41.3% | Diarrhea (35.3%), Fatigue (31.7%) |

| Phase I Trial | Recurrent Glioblastoma | 20-90 mg QD | Not specified | Lymphopenia (13%), Thrombocytopenia (9%) |

| Combination Therapy | Advanced Solid Tumors | Pimasertib + this compound | Limited Activity | Diarrhea (75%), Fatigue (57%) |

Propriétés

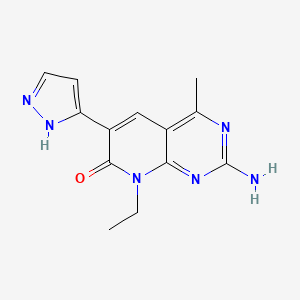

IUPAC Name |

2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHYDLZMTYDBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025755 | |

| Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934493-76-2 | |

| Record name | Voxtalisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934493762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxtalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXTALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL1685GPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.